Trypsin Hydrolysis: D- vs. L-Enantiomer Kinetics
H-D-Arg-OMe·2HCl serves as a precursor for D-arginine methyl ester derivatives used in trypsin kinetic studies. Dansyl-D-arginine methyl ester (D-DAME) undergoes trypsin-catalyzed hydrolysis to nearly 100% completion, exhibiting a rate constant for the enzyme conformational change step that is very similar to that observed with L-DAME, yet the overall catalytic behavior differs fundamentally in terms of pH dependence and substrate activation profiles [1][2]. Unlike L-DAME, D-DAME hydrolysis proceeds without substrate activation effects [2].
| Evidence Dimension | Enzymatic hydrolysis behavior with trypsin |
|---|---|
| Target Compound Data | Dansyl-D-arginine methyl ester (D-DAME): hydrolyzed to nearly 100% without substrate activation; catalytic rate constant similar to L-DAME for conformational change step; τ⁻¹obsd yields hyperbolic curve vs. ligand concentration |
| Comparator Or Baseline | Dansyl-L-arginine methyl ester (L-DAME): exhibits substrate activation effects; rate increases linearly with decreasing [H⁺] below pH 7 |
| Quantified Difference | Qualitative difference in substrate activation presence (absent in D-DAME, present in L-DAME); pH-dependent rate profiles differ |
| Conditions | Trypsin-catalyzed hydrolysis; stopped-flow fluorescence; pH range studies; 25°C (inferred from standard conditions) |
Why This Matters
Researchers requiring a non-activating D-enantiomer substrate for mechanistic enzyme studies cannot substitute L-arginine methyl ester without altering experimental outcomes.
- [1] Goto S, Hess GP. Presteady State Kinetics of Trypsin-Catalyzed Hydrolyses of Dansyl-Arginine Derivatives. The Journal of Biochemistry. 1979;86(3):619-625. View Source
- [2] Goto S. Steady-State Kinetics of Trypsin-Catalyzed Hydrolysis of a Synthetic Substrate, Dansyl-D-Arginine Methyl Ester. The Journal of Biochemistry. 1980;87(2):399-406. View Source
